PH 10 BUFFER

Description

Properties

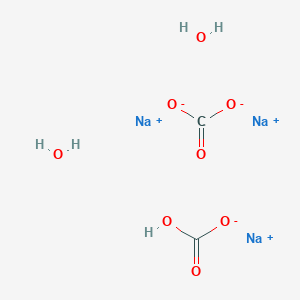

IUPAC Name |

trisodium;hydrogen carbonate;carbonate;dihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.3Na.2H2O/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);;;;2*1H2/q;;3*+1;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDUOWXDYAOZMD-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[O-].C(=O)([O-])[O-].O.O.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Na3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Composition and Preparation of pH 10 Buffer Solutions

This technical guide provides a comprehensive overview of commonly used buffer solutions for maintaining a stable pH of 10. Designed for researchers, scientists, and drug development professionals, this document details the composition, underlying chemical principles, and experimental protocols for the preparation and verification of various pH 10 buffer systems.

Introduction to this compound Systems

A buffer solution resists changes in pH upon the addition of small quantities of an acid or a base. This characteristic is crucial for a vast array of applications in research and development, particularly in biological and chemical systems where a stable pH environment is critical for the structure and function of molecules. A pH of 10 is alkaline, and buffers in this range are essential for various applications, including enzyme assays, protein analysis, and certain drug formulations.

The effectiveness of a buffer is determined by its pKa, the negative logarithm of the acid dissociation constant of its conjugate acid. A buffer is most effective at a pH equal to its pKa and generally has a useful buffering range of pKa ± 1. Therefore, to create a stable this compound, a weak base and its conjugate acid with a pKa value close to 10 are required.

This guide will focus on four commonly used buffer systems for achieving a pH of 10:

-

Carbonate-Bicarbonate Buffer

-

Borate (B1201080) Buffer

-

Glycine-NaOH Buffer

-

Ammonia-Ammonium Chloride Buffer

Comparative Analysis of this compound Systems

The choice of buffer system depends on the specific requirements of the experiment or formulation, including ionic strength, potential for interaction with other components, and temperature sensitivity.

| Buffer System | Key Components | pKa (of conjugate acid) | Advantages | Disadvantages | Common Applications |

| Carbonate-Bicarbonate | Sodium Carbonate (Na₂CO₃), Sodium Bicarbonate (NaHCO₃) | 10.33 (for HCO₃⁻) | Good buffering capacity, easy to prepare, excellent shelf life.[1] | Can absorb atmospheric CO₂, leading to a drop in pH. | Immunoassays (e.g., ELISA coating buffer), protein and antibody conjugation procedures.[1][2] |

| Borate | Boric Acid (H₃BO₃), Sodium Tetraborate (B1243019) (Borax, Na₂B₄O₇·10H₂O) or a strong base (e.g., NaOH) | 9.24 | High buffering capacity in the alkaline range, bactericidal properties.[3] | Can form complexes with polyols, including carbohydrates and some proteins.[4] | Gel electrophoresis, enzyme assays, some drug formulations.[4] |

| Glycine-NaOH | Glycine (B1666218) (C₂H₅NO₂), Sodium Hydroxide (B78521) (NaOH) | 9.6 | Good buffering capacity, commonly used in cellular biology.[5] | Can slightly inhibit alkaline phosphatase activity.[5] | Protein analysis, enzyme assays, electrophoresis. |

| Ammonia-Ammonium Chloride | Ammonia (B1221849) (NH₃), Ammonium (B1175870) Chloride (NH₄Cl) | 9.25 | Effective buffer in its range. | Volatility of ammonia can lead to changes in concentration and pH; can interfere with some enzymatic assays.[6] | Titrations, some chemical reactions.[7] |

Chemical Principles and Equilibria

The buffering capacity of each system is governed by the equilibrium between a weak base and its conjugate acid.

Carbonate-Bicarbonate Buffer

The primary equilibrium for the carbonate-bicarbonate buffer system at pH 10 is the dissociation of the bicarbonate ion (HCO₃⁻) to the carbonate ion (CO₃²⁻).

Figure 1: Carbonate-Bicarbonate Buffer Equilibrium.

Borate Buffer

The borate buffer system involves the equilibrium between boric acid (a Lewis acid that accepts a hydroxide ion) and the tetraborate ion.

Figure 2: Borate Buffer Equilibrium.

Glycine-NaOH Buffer

In the glycine-NaOH buffer, the amino group of glycine acts as the weak acid. The addition of NaOH deprotonates the amino group.

Figure 3: Glycine-NaOH Buffer Equilibrium.

Ammonia-Ammonium Chloride Buffer

This buffer system is based on the equilibrium between the ammonium ion (NH₄⁺) and ammonia (NH₃).

Figure 4: Ammonia-Ammonium Chloride Buffer Equilibrium.

Experimental Protocols

The following sections provide detailed protocols for the preparation of 1 liter of 0.1 M this compound solutions.

Materials and Equipment

-

Reagents: Sodium Carbonate (anhydrous), Sodium Bicarbonate, Boric Acid, Sodium Hydroxide, Glycine, Ammonium Chloride, concentrated Ammonia solution.

-

Equipment: Calibrated pH meter with electrode, magnetic stirrer and stir bars, volumetric flasks (1 L), beakers, graduated cylinders, analytical balance, deionized or distilled water.

-

Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat.

Standard Operating Procedure for pH Meter Calibration and Buffer Verification

Accurate pH measurement is critical for buffer preparation. The following is a general procedure for pH meter calibration and verification.[8][9][10]

Figure 5: Workflow for pH Meter Calibration and Buffer Verification.

Protocol for 0.1 M Carbonate-Bicarbonate Buffer (pH 10.2)

This protocol is adapted from a common procedure for preparing a carbonate-bicarbonate buffer.[11]

-

Prepare Stock Solutions:

-

0.2 M Sodium Carbonate Solution: Dissolve 21.2 g of anhydrous sodium carbonate in deionized water and make up the volume to 1 L.

-

0.2 M Sodium Bicarbonate Solution: Dissolve 16.8 g of sodium bicarbonate in deionized water and make up the volume to 1 L.

-

-

Mix the Solutions:

-

In a 1 L beaker, combine 275 ml of the 0.2 M sodium carbonate solution with 225 ml of the 0.2 M sodium bicarbonate solution.

-

-

Adjust to Final Volume:

-

Add deionized water to bring the total volume to 1 L.

-

-

Verify pH:

-

Using a calibrated pH meter, check the pH of the solution. It should be approximately 10.2. If necessary, adjust the pH by adding small amounts of the 0.2 M sodium carbonate solution (to increase pH) or the 0.2 M sodium bicarbonate solution (to decrease pH).

-

Protocol for 0.1 M Borate Buffer (pH 10)

This protocol involves the titration of a boric acid and potassium chloride solution with a strong base.

-

Prepare Stock Solutions:

-

0.2 M Boric Acid/Potassium Chloride Solution: Dissolve 12.37 g of boric acid and 14.91 g of potassium chloride in deionized water and dilute to 1 L.

-

0.2 M Sodium Hydroxide Solution: Dissolve 8.0 g of sodium hydroxide in deionized water and dilute to 1 L. Standardize this solution.

-

-

Prepare the Buffer:

-

In a 1 L volumetric flask, add 500 ml of the 0.2 M boric acid/potassium chloride solution.

-

Carefully add 439 ml of the 0.2 M sodium hydroxide solution.

-

-

Adjust to Final Volume:

-

Bring the total volume to 1 L with deionized water and mix thoroughly.

-

-

Verify pH:

-

Verify the pH of the final solution using a calibrated pH meter. It should be approximately 10.0. Adjust with dilute NaOH or HCl if necessary.

-

Protocol for 0.1 M Glycine-NaOH Buffer (pH 10.0)

This protocol is based on mixing stock solutions of glycine and sodium hydroxide.[12]

-

Prepare Stock Solutions:

-

0.1 M Glycine Solution: Dissolve 7.5 g of glycine in deionized water and make up the volume to 1 L.

-

0.1 M Sodium Hydroxide Solution: Dissolve 4.0 g of sodium hydroxide in deionized water and make up the volume to 1 L.

-

-

Mix the Solutions:

-

In a 1 L beaker, combine 500 ml of the 0.1 M glycine solution with 320 ml of the 0.1 M sodium hydroxide solution.

-

-

Adjust to Final Volume:

-

Bring the total volume to 1 L with deionized water.

-

-

Verify pH:

-

Check the pH with a calibrated pH meter. It should be approximately 10.0. Adjust with 0.1 M NaOH or 0.1 M HCl if necessary.

-

Protocol for Ammonia-Ammonium Chloride Buffer (pH 10.0)

This protocol involves dissolving ammonium chloride in an ammonia solution.[13]

-

Prepare the Buffer:

-

In a 100 ml volumetric flask, dissolve 5.4 g of ammonium chloride in approximately 20 ml of deionized water.

-

In a fume hood, carefully add 35 ml of a 10 M ammonia solution.

-

-

Adjust to Final Volume:

-

Dilute to 100 ml with deionized water and mix well.

-

-

Verify pH:

-

Verify the pH of the solution using a calibrated pH meter. It should be approximately 10.0.

-

Conclusion

The selection and preparation of a this compound are critical steps for the success of many scientific and pharmaceutical applications. This guide has provided a detailed overview of the composition, theoretical basis, and practical preparation of four common this compound systems. By understanding the advantages and limitations of each system and following standardized protocols for preparation and verification, researchers and drug development professionals can ensure the reliability and reproducibility of their work in alkaline conditions.

References

- 1. Carbonate-Bicarbonate Buffer (pH 9.2 to 10.6) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 2. biomat.it [biomat.it]

- 3. biochemazone.com [biochemazone.com]

- 4. interchim.fr [interchim.fr]

- 5. Glycine-Sodium Hydroxide Buffer (0.08 M, pH 10) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 6. Ammonium hydroxide as a pH buffer in biochemical assays [eureka.patsnap.com]

- 7. quora.com [quora.com]

- 8. hudsonlabautomation.com [hudsonlabautomation.com]

- 9. Standard Operating Procedure pH Calibration | OHAUS [oceania.ohaus.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. srmist.edu.in [srmist.edu.in]

- 12. protocols.io [protocols.io]

- 13. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Core Principles of pH 10 Buffer Maintenance

For Researchers, Scientists, and Drug Development Professionals

A buffer solution is a critical tool in a wide array of chemical and biological applications, designed to resist significant changes in pH upon the addition of small quantities of acid or base.[1][2] This guide provides a detailed examination of the principles, components, and practical application of a pH 10 buffer, a commonly used alkaline buffer system.

Core Principles of Buffer Action

A buffer solution typically consists of a mixture of a weak acid and its conjugate base, or a weak base and its conjugate acid.[1][3] The mechanism by which it resists pH change is based on the principles of chemical equilibrium.[2][4] When a strong acid is introduced, the basic component of the buffer neutralizes the added H+ ions. Conversely, when a strong base is added, the acidic component neutralizes the OH- ions.[3][5] This continuous neutralization maintains the pH of the solution within a narrow range.[6]

For a this compound, an alkaline buffer is required. This is typically composed of a weak base and its conjugate acid.[3] The effectiveness of a buffer is optimal when the desired pH is close to the pKa of the acidic component.[7] The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which the concentrations of the acidic and basic components of the buffer are equal.[8]

Common Components of a this compound

Two common systems are employed to prepare a this compound: the ammonia-ammonium chloride system and the carbonate-bicarbonate system.

-

Ammonia-Ammonium Chloride System: This buffer utilizes ammonia (B1221849) (NH₃) as the weak base and the ammonium (B1175870) ion (NH₄⁺) from ammonium chloride (NH₄Cl) as the conjugate acid.[1][9] The pKa of the ammonium ion is approximately 9.24.[10][11][12] This makes it a suitable choice for creating a buffer with a pH around 10. The effective buffering range for this system is typically between pH 8.2 and 10.2.[9]

-

Carbonate-Bicarbonate System: This system uses bicarbonate (HCO₃⁻) as the weak acid and the carbonate ion (CO₃²⁻) as the conjugate base.[13] The pKa for the bicarbonate ion is 10.3, making this system highly effective for maintaining a pH around 10.[14][15][16] The effective pH range for this buffer is 9.2 to 10.6.[13]

The Henderson-Hasselbalch Equation

The relationship between the pH of a buffer, the pKa of the weak acid, and the concentrations of the conjugate acid-base pair is described by the Henderson-Hasselbalch equation.[8][17][18]

pH = pKa + log ([Base] / [Acid])

Where:

-

pH is the measure of the acidity of the buffer solution.

-

pKa is the acid dissociation constant of the weak acid.

-

[Base] is the molar concentration of the basic component.

-

[Acid] is the molar concentration of the acidic component.

This equation is fundamental to both understanding and preparing buffer solutions.[19][20] By adjusting the ratio of the base to the acid, a buffer of a specific pH can be prepared. To achieve a pH of 10 with an ammonia-ammonium buffer (pKa of NH₄⁺ is 9.24), the ratio of [NH₃] to [NH₄⁺] would need to be approximately 5.75:1. For a carbonate-bicarbonate buffer (pKa of HCO₃⁻ is 10.3), a pH of 10 would require a ratio of [CO₃²⁻] to [HCO₃⁻] of approximately 0.5:1.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two common this compound systems.

| Buffer System | Weak Base | Conjugate Acid | pKa | Effective pH Range |

| Ammonia-Ammonium | NH₃ | NH₄⁺ | 9.24[10][11][12] | 8.2 - 10.2[9] |

| Carbonate-Bicarbonate | CO₃²⁻ | HCO₃⁻ | 10.3[14][15][16] | 9.2 - 10.6[13] |

Table 1: Properties of Common this compound Systems

| Buffer System | Ratio of [Base]/[Acid] for pH 10 |

| Ammonia-Ammonium | 5.75 |

| Carbonate-Bicarbonate | 0.50 |

Table 2: Component Ratios for a this compound

Experimental Protocols

Protocol 1: Preparation of a pH 10 Ammonia-Ammonium Buffer

This protocol outlines the preparation of a 0.1 M ammonia-ammonium buffer with a pH of 10.

Materials:

-

Ammonium chloride (NH₄Cl)

-

Concentrated ammonia solution (NH₃)

-

Deionized water

-

pH meter

-

Graduated cylinders and beakers

-

Appropriate personal protective equipment (gloves, goggles, lab coat)

Procedure:

-

Calculate the required amounts of NH₄Cl and NH₃. Based on the Henderson-Hasselbalch equation and the desired concentration, determine the molar quantities of the acid and base needed. For a 0.1 M buffer at pH 10, you will need approximately 0.015 M NH₄Cl and 0.085 M NH₃.

-

Dissolve the ammonium chloride. Weigh the calculated amount of NH₄Cl and dissolve it in a portion of the deionized water in a beaker.

-

Add the ammonia solution. Carefully measure and add the required volume of concentrated ammonia solution to the beaker.

-

Adjust the volume. Add deionized water to reach the final desired volume.

-

Calibrate the pH meter. Use standard buffer solutions (e.g., pH 7 and pH 10) to calibrate the pH meter.

-

Measure and adjust the pH. Measure the pH of the prepared buffer solution. If necessary, adjust the pH to exactly 10 by adding small amounts of a strong acid (like HCl) or a strong base (like NaOH).[6]

Protocol 2: Testing the Buffering Capacity

This protocol describes a method to determine the buffering capacity of the prepared this compound.

Materials:

-

Prepared this compound solution

-

0.1 M Hydrochloric acid (HCl) solution

-

0.1 M Sodium hydroxide (B78521) (NaOH) solution

-

pH meter

-

Burettes

-

Beakers and stir plate

Procedure:

-

Initial pH measurement. Take a known volume (e.g., 50 mL) of the prepared buffer solution and measure its initial pH.

-

Titration with acid. Fill a burette with the 0.1 M HCl solution. Slowly add the acid to the buffer solution in small increments (e.g., 0.5 mL). After each addition, stir the solution and record the pH. Continue until the pH has dropped by at least one unit.

-

Titration with base. Take another 50 mL aliquot of the buffer solution. Fill a separate burette with the 0.1 M NaOH solution. Repeat the titration process, adding the base in small increments and recording the pH until it has increased by at least one unit.

-

Data analysis. Plot the pH versus the volume of acid or base added. The region where the pH changes the least represents the effective buffering range. The buffer capacity can be quantified as the amount of strong acid or base required to change the pH of one liter of the buffer by one pH unit.[21]

Visualizations

Caption: Chemical equilibrium of an ammonia-ammonium buffer.

References

- 1. westlab.com [westlab.com]

- 2. Buffer solution - Wikipedia [en.wikipedia.org]

- 3. What is pH Buffer Solution? - Sentek Limited [sentek.co.uk]

- 4. m.youtube.com [m.youtube.com]

- 5. Buffer Action- Definition, Properties, Applications & FAQs [allen.in]

- 6. JEE Notes on Mechanism of Buffering Action [unacademy.com]

- 7. goldbio.com [goldbio.com]

- 8. byjus.com [byjus.com]

- 9. webqc.org [webqc.org]

- 10. quora.com [quora.com]

- 11. Ammonium Chloride [commonorganicchemistry.com]

- 12. quora.com [quora.com]

- 13. bostonbioproducts.com [bostonbioproducts.com]

- 14. Bicarbonate - Wikipedia [en.wikipedia.org]

- 15. Bicarbonates: Chemistry & Uses [allen.in]

- 16. mpbio.com [mpbio.com]

- 17. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 18. Khan Academy [khanacademy.org]

- 19. study.com [study.com]

- 20. microbenotes.com [microbenotes.com]

- 21. scribd.com [scribd.com]

An In-depth Technical Guide to the Core Components of Alkaline Buffer Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental components of alkaline buffer systems, their preparation, and their critical applications in research and drug development. Alkaline buffers are indispensable tools for maintaining a stable pH above 7, a condition essential for a vast array of biological and chemical processes. This guide offers detailed quantitative data, experimental protocols, and visual representations of key concepts and workflows to support laboratory research and pharmaceutical formulation.

Core Principles of Alkaline Buffers

An alkaline buffer is an aqueous solution that resists changes in pH upon the addition of a small amount of acid or base.[1] These systems are crucial in many experimental and manufacturing processes where a stable alkaline environment is required.[2] The core of an alkaline buffer system consists of a weak base and its conjugate acid.[1] This combination allows the buffer to neutralize excess acid or base, thereby maintaining a relatively constant pH. A common example of an alkaline buffer system is a mixture of ammonia (B1221849) (a weak base) and ammonium (B1175870) chloride (the salt of its conjugate acid).[3][4] When mixed in equimolar concentrations, this particular buffer maintains a pH of approximately 9.25.[1][3]

The effectiveness of a buffer is determined by its buffer capacity, which is the measure of its ability to resist pH change.[1] This capacity is dependent on the concentration of the buffer components; higher concentrations provide greater buffering capacity.[1] The pH of a buffer solution is directly related to the pKa of the weak acid component and the ratio of the concentrations of the conjugate base to the weak acid, a relationship described by the Henderson-Hasselbalch equation.[5][6][7]

Common Alkaline Buffer Systems: A Quantitative Overview

The selection of an appropriate alkaline buffer is contingent on the desired pH range for a specific application. The pKa of the weak base's conjugate acid should be as close as possible to the target pH for optimal buffering capacity. The following table summarizes the properties of commonly used alkaline buffer systems.

| Buffer System | Weak Base | Conjugate Acid | pKa (at 25°C) | Effective pH Range |

| Phosphate (B84403) | Dibasic Sodium/Potassium Phosphate (HPO₄²⁻) | Monobasic Sodium/Potassium Phosphate (H₂PO₄⁻) | 7.20 | 5.8 - 8.0[5] |

| Tris | Tris(hydroxymethyl)aminomethane | Tris(hydroxymethyl)aminomethane H⁺ | 8.06 | 7.5 - 9.0 |

| Glycine-NaOH | Glycine | Glycine H⁺ | 9.78 | 8.8 - 10.6 |

| Borate | Borate (B(OH)₄⁻) | Boric Acid (H₃BO₃) | 9.23 | 8.5 - 10.2 |

| Carbonate-Bicarbonate | Carbonate (CO₃²⁻) | Bicarbonate (HCO₃⁻) | 10.33 | 9.2 - 10.8[5] |

| Ammonia-Ammonium Chloride | Ammonia (NH₃) | Ammonium (NH₄⁺) | 9.25 | 8.8 - 9.9 |

| CHES | N-Cyclohexyl-2-aminoethanesulfonic acid | N-Cyclohexyl-2-aminoethanesulfonic acid H⁺ | 9.50 | 8.6 - 10.0 |

| CAPSO | 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid | 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid H⁺ | 9.60 | 8.9 - 10.3 |

Experimental Protocols

Detailed and accurate preparation of alkaline buffers is critical for the reproducibility of experimental results. The following are protocols for the preparation of several widely used alkaline buffers.

Preparation of 1 M Tris-HCl Buffer (pH 8.0)

-

Dissolve Reagents: In a suitable container, dissolve 121.14 g of Tris base in 800 mL of distilled water.

-

pH Adjustment: While stirring, slowly add concentrated hydrochloric acid (HCl) to the solution until the pH reaches 8.0. This should be monitored using a calibrated pH meter.

-

Final Volume Adjustment: Add distilled water to bring the final volume to 1 L.

-

Sterilization: If required for the application, sterilize the buffer solution by autoclaving.

Preparation of 0.1 M Carbonate-Bicarbonate Buffer (pH 9.6)

-

Prepare Stock Solutions:

-

Solution A (0.1 M Sodium Carbonate): Dissolve 10.6 g of anhydrous sodium carbonate (Na₂CO₃) in 1 L of distilled water.

-

Solution B (0.1 M Sodium Bicarbonate): Dissolve 8.4 g of sodium bicarbonate (NaHCO₃) in 1 L of distilled water.

-

-

Mix Solutions: To prepare the buffer, mix the stock solutions in the following ratio: 13.0 mL of Solution A and 87.0 mL of Solution B.

-

pH Verification: Check the pH of the final solution using a calibrated pH meter. It should be approximately 9.6. Adjust slightly with Solution A or B if necessary.

Preparation of 0.1 M Borate Buffer (pH 8.5)

-

Prepare Stock Solutions:

-

Solution A (0.1 M Boric Acid): Dissolve 6.18 g of boric acid (H₃BO₃) in 1 L of distilled water.

-

Solution B (0.1 M Sodium Borate): Dissolve 38.14 g of sodium tetraborate (B1243019) decahydrate (B1171855) (Na₂B₄O₇·10H₂O) in 1 L of distilled water.

-

-

Mix Solutions: To prepare the buffer, mix 84.0 mL of Solution A with 16.0 mL of Solution B.

-

pH Verification: Verify the pH of the final solution with a calibrated pH meter. It should be approximately 8.5. Adjust as needed with either stock solution.

Applications in Research and Drug Development

Alkaline buffers are integral to a multitude of processes within research and the pharmaceutical industry.

Enzyme Assays

Many enzymes exhibit optimal activity in alkaline conditions. Alkaline phosphatase, for instance, catalyzes the hydrolysis of phosphate esters in an alkaline environment.[8] Therefore, assays for such enzymes are conducted in alkaline buffers, such as Tris-HCl or carbonate-bicarbonate, to ensure maximal enzyme activity and reliable kinetic measurements.[8][9]

Protein Purification and Analysis

Maintaining a stable pH is critical during protein purification to preserve the protein's structure and function.[10] Alkaline buffers are often employed in various chromatography techniques and in the preparation of samples for electrophoresis, such as in the Tris-Glycine buffer system used for SDS-PAGE.

Drug Formulation and Stability

The stability and solubility of many pharmaceutical compounds are pH-dependent.[10] Alkaline buffers are used in drug formulations to maintain a pH that ensures the stability of the active pharmaceutical ingredient (API) and enhances its solubility.[2] For example, phosphate and acetate (B1210297) buffers are commonly used in parenteral and ophthalmic preparations to maintain a physiological pH.[11]

In Vitro Dissolution Testing

Dissolution testing is a critical quality control measure for solid dosage forms. To mimic the conditions of the small intestine, which are slightly alkaline, dissolution media are often buffered to a pH between 6.8 and 7.5 using phosphate or bicarbonate buffers.[12] This allows for a more accurate prediction of a drug's in vivo performance.

Visualizing Core Concepts and Workflows

To further elucidate the principles and applications of alkaline buffer systems, the following diagrams illustrate key concepts and experimental workflows.

References

- 1. resources.bio-techne.com [resources.bio-techne.com]

- 2. Applications of Buffers, Buffer Equation and Buffer Capacity | Pharmaguideline [pharmaguideline.com]

- 3. drmillett.com [drmillett.com]

- 4. abcam.cn [abcam.cn]

- 5. Borate Buffer Preparation and Recipe | AAT Bioquest [aatbio.com]

- 6. Carbonate/Bicarbonate Buffer(CBB) Preparation and Protocol [diagnopal.ca]

- 7. Carbonate-Bicarbonate Buffer (pH 9.2 to 10.6) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 8. assaygenie.com [assaygenie.com]

- 9. Alkaline Phosphatase Enzyme Activity Assay Procedure - EY Laboratories, Inc. [eylabs.com]

- 10. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]

- 11. stemed.site [stemed.site]

- 12. dissolutiontech.com [dissolutiontech.com]

Theoretical pH Range of a Carbonate-Bicarbonate Buffer: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

The carbonate-bicarbonate buffer system is a cornerstone of biological and chemical research, pivotal in maintaining pH stability in a variety of applications, from cell culture media to pharmaceutical formulations. This technical guide provides an in-depth exploration of the theoretical principles governing the carbonate-bicarbonate buffer, its effective pH ranges, and detailed protocols for its preparation and characterization.

Theoretical Foundation of the Carbonate-Bicarbonate Buffer System

The carbonate-bicarbonate buffer system is a diprotic acid buffer, meaning it involves a weak acid, carbonic acid (H₂CO₃), which can donate two protons (H⁺) in a stepwise manner. This results in two distinct equilibrium reactions, each with its own acid dissociation constant (pKa).

The first dissociation involves the equilibrium between carbonic acid and bicarbonate (HCO₃⁻):

H₂CO₃ ⇌ H⁺ + HCO₃⁻

The second dissociation involves the equilibrium between bicarbonate and carbonate (CO₃²⁻):

HCO₃⁻ ⇌ H⁺ + CO₃²⁻

These two equilibria give rise to two distinct buffering regions. The effectiveness of a buffer is generally considered to be within ±1 pH unit of its pKa.

Theoretical pH Buffering Ranges

The buffering capacity of the carbonate-bicarbonate system is centered around its two pKa values. For an aqueous solution at 25°C, these values are approximately:

-

pKa₁ ≈ 6.3 : This governs the equilibrium between carbonic acid (H₂CO₃) and bicarbonate (HCO₃⁻).

-

pKa₂ ≈ 10.3 : This governs the equilibrium between bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻).[1]

This leads to two distinct theoretical pH ranges where the buffer is most effective.

| Buffer System | pKa (at 25°C) | Theoretical Effective pH Range |

| Carbonic Acid / Bicarbonate | 6.3 | 5.3 - 7.3[1] |

| Bicarbonate / Carbonate | 10.3 | 9.3 - 11.3[1] |

The Henderson-Hasselbalch equation is fundamental to understanding and preparing buffer solutions.[2][3] For a diprotic system like the carbonate-bicarbonate buffer, the equation is applied to each buffering region separately.[4]

For the first buffering range (around pH 6.3):

pH = pKa₁ + log₁₀( [HCO₃⁻] / [H₂CO₃] )

For the second buffering range (around pH 10.3):

pH = pKa₂ + log₁₀( [CO₃²⁻] / [HCO₃⁻] )

Where:

-

[HCO₃⁻] is the molar concentration of bicarbonate.

-

[H₂CO₃] is the molar concentration of carbonic acid.

-

[CO₃²⁻] is the molar concentration of carbonate.

Experimental Protocols

Preparation of a 0.1 M Carbonate-Bicarbonate Buffer (pH 9.6)

This protocol is commonly used for applications such as ELISA coating procedures.[5]

Materials:

-

Sodium Carbonate (Na₂CO₃), anhydrous (MW: 105.99 g/mol )

-

Sodium Bicarbonate (NaHCO₃) (MW: 84.01 g/mol )

-

Distilled or deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flasks and graduated cylinders

-

Hydrochloric acid (HCl), 1 M (for pH adjustment)

Procedure:

-

Prepare Stock Solutions:

-

0.1 M Sodium Carbonate (Solution A): Dissolve 1.06 g of anhydrous sodium carbonate in distilled water and bring the final volume to 100 mL in a volumetric flask.

-

0.1 M Sodium Bicarbonate (Solution B): Dissolve 0.84 g of sodium bicarbonate in distilled water and bring the final volume to 100 mL in a volumetric flask.

-

-

Prepare the Buffer:

-

In a beaker with a magnetic stir bar, combine the volumes of Solution A and Solution B as indicated in the table below to achieve a pH close to 9.6. For a 100 mL final volume, a common starting point is to mix approximately 15.9 mL of 0.1 M Na₂CO₃ with 29.3 mL of 0.1 M NaHCO₃ and then add distilled water to a final volume of 100 mL.[5]

-

Alternatively, for a 1 L final volume, dissolve 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in approximately 950 mL of distilled water.[5]

-

-

pH Adjustment:

-

Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution.

-

Slowly add 1 M HCl dropwise to adjust the pH to the desired value of 9.6.[5] Be cautious as the pH can change rapidly.

-

-

Final Volume Adjustment:

-

Once the desired pH is reached, transfer the solution to a 1 L volumetric flask and add distilled water to the mark.

-

-

Storage:

-

Store the buffer in a tightly sealed container at 4°C. It is recommended to use the buffer within a few days of preparation as the pH can change due to the absorption of atmospheric CO₂.[5]

-

| Desired pH | Volume of 0.1 M Na₂CO₃ (mL) | Volume of 0.1 M NaHCO₃ (mL) | Final Volume (mL) |

| 9.2 | 13.0 | 87.0 | 100 |

| 9.6 | 31.5 | 68.5 | 100 |

| 10.0 | 53.0 | 47.0 | 100 |

| 10.4 | 78.0 | 22.0 | 100 |

| 10.6 | 87.5 | 12.5 | 100 |

Experimental Determination of Buffer Capacity

Buffer capacity (β) is a measure of a buffer solution's resistance to pH change upon the addition of an acid or base.[6] It is defined as the moles of an acid or base required to change the pH of one liter of the buffer by one unit.

Materials:

-

Prepared carbonate-bicarbonate buffer solution

-

Standardized 0.1 M HCl solution

-

Standardized 0.1 M NaOH solution

-

Calibrated pH meter with a suitable electrode

-

Burettes (2)

-

Beakers

-

Magnetic stirrer and stir bar

Procedure:

-

Initial Setup:

-

Place 50 mL of the prepared carbonate-bicarbonate buffer into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution and allow the reading to stabilize. Record the initial pH.

-

-

Titration with Acid:

-

Fill a burette with the standardized 0.1 M HCl solution.

-

Add the HCl in small increments (e.g., 0.5 mL).

-

After each addition, stir the solution thoroughly and record the stable pH reading.

-

Continue adding HCl until the pH has dropped by at least 2 pH units from the initial reading.

-

-

Titration with Base:

-

Rinse the pH electrode and place it in a fresh 50 mL aliquot of the same buffer solution.

-

Fill a second burette with the standardized 0.1 M NaOH solution.

-

Repeat the titration process, this time adding 0.1 M NaOH in small increments and recording the pH after each addition until the pH has increased by at least 2 pH units.

-

-

Data Analysis:

-

Plot the pH of the solution versus the volume of HCl and NaOH added.

-

Calculate the buffer capacity (β) at different points along the titration curve using the formula: β = ΔB / ΔpH Where:

-

ΔB is the moles of acid or base added per liter of buffer.

-

ΔpH is the change in pH.

-

-

The buffer capacity will be highest near the pKa of the buffer system.

-

Visualizing the Carbonate-Bicarbonate Buffer System

The following diagrams illustrate the key relationships within the carbonate-bicarbonate buffer system.

References

- 1. Khan Academy [khanacademy.org]

- 2. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. Diprotic Buffers Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. Carbonate/Bicarbonate Buffer(CBB) Preparation and Protocol [diagnopal.ca]

- 6. eps.mcgill.ca [eps.mcgill.ca]

Mastering pH 10: A Technical Guide to Buffer Selection and Preparation

For Researchers, Scientists, and Drug Development Professionals

In numerous scientific and pharmaceutical applications, the precise control of pH is paramount. For researchers and professionals in drug development, maintaining a stable alkaline environment is often a critical factor for experimental success, protein stability, and enzymatic activity. This in-depth technical guide provides a comprehensive overview of the principles and practices for selecting and preparing a pH 10 buffer, with a core focus on the pivotal role of the buffering agent's pKa value.

The Cornerstone of Buffer Selection: Understanding pKa

A buffer solution resists changes in pH upon the addition of an acid or base.[1][2][3] This capacity is optimal when the pH of the solution is close to the pKa of the buffering agent.[1] The pKa is the pH at which the concentrations of the acidic and basic forms of the buffer are equal.[4] For a this compound, the ideal buffering agent will have a pKa value within the range of 9.0 to 11.0. This ensures that the buffer has sufficient concentrations of both its acidic and basic components to effectively neutralize both added acid and base, thus maximizing its buffering capacity.[2][5][6]

The relationship between pH, pKa, and the ratio of the basic ([A⁻]) to acidic ([HA]) forms of the buffer is described by the Henderson-Hasselbalch equation :[4][7][8][9]

pH = pKa + log₁₀([A⁻]/[HA])

This equation is the theoretical foundation for preparing a buffer of a desired pH. By selecting a buffering agent with a pKa near 10 and adjusting the ratio of its conjugate acid and base forms, a stable this compound can be accurately prepared.[8][9]

Selecting the Appropriate Buffering Agent for a pH 10 System

Several buffering agents are suitable for creating a this compound. The choice of buffer will depend on the specific experimental requirements, including potential interactions with biological molecules, temperature sensitivity, and desired buffer capacity.

The following table summarizes common buffering agents suitable for a this compound, along with their respective pKa values at 25°C.

| Buffering Agent | pKa (at 25°C) | Useful pH Range |

| Ammonia | 9.25 | 8.8 - 9.9 |

| Glycine (B1666218) | 9.78 (pKa₂) | 8.8 - 10.6 |

| Boric Acid | 9.23 (pKa₁) | 8.5 - 10.2 |

| Carbonate | 10.33 (pKa₂) | 9.5 - 11.1 |

| CAPS | 10.40 | 9.7 - 11.1 |

| CHES | 9.50 | 8.6 - 10.0 |

Data sourced from multiple references.[10][11][12]

Logical Workflow for this compound Preparation

The following diagram illustrates the logical workflow for preparing a this compound, from selecting the appropriate agent to final pH verification.

Caption: Workflow for preparing a this compound.

Experimental Protocols

The following are detailed protocols for the preparation of three common pH 10 buffers.

Protocol 1: Glycine-NaOH Buffer (0.1 M, pH 10.0)

Glycine, with a pKa₂ of 9.78, is an excellent choice for a this compound.[10]

Materials:

-

Glycine (MW: 75.07 g/mol )

-

Sodium Hydroxide (B78521) (NaOH)

-

High-purity (e.g., deionized) water

-

Calibrated pH meter

-

Volumetric flasks and beakers

-

Stir plate and stir bar

Procedure:

-

Prepare a 0.1 M Glycine Solution: Dissolve 7.507 g of glycine in approximately 800 mL of high-purity water in a 1 L beaker. Stir until fully dissolved.

-

Initial pH Adjustment: While stirring, slowly add a 1 M NaOH solution to the glycine solution. Monitor the pH using a calibrated pH meter.

-

Titrate to pH 10.0: Continue adding the NaOH solution dropwise until the pH of the solution reaches 10.0.

-

Final Volume Adjustment: Quantitatively transfer the solution to a 1 L volumetric flask. Add high-purity water to bring the final volume to 1 L.

-

Final pH Verification: Mix the solution thoroughly and re-check the pH. Adjust with small amounts of NaOH or HCl if necessary.

-

Storage: Store the buffer in a tightly sealed container at room temperature.

A simplified recipe for a 0.08 M, pH 10 Glycine-NaOH buffer involves dissolving 6.01 g of Glycine and 2.05 g of NaOH in 800 mL of water, adjusting the pH, and then bringing the final volume to 1 L.[13]

Protocol 2: Carbonate-Bicarbonate Buffer (0.1 M, pH 10.0)

The carbonate-bicarbonate system, with a pKa₂ of 10.33, is another widely used buffer for alkaline conditions.[10]

Materials:

-

Sodium Bicarbonate (NaHCO₃, MW: 84.01 g/mol )

-

Sodium Carbonate, anhydrous (Na₂CO₃, MW: 105.99 g/mol )

-

High-purity water

-

Calibrated pH meter

-

Volumetric flasks and beakers

-

Stir plate and stir bar

Procedure:

-

Prepare Stock Solutions:

-

0.1 M Sodium Bicarbonate (Solution A): Dissolve 8.401 g of NaHCO₃ in high-purity water and dilute to 1 L in a volumetric flask.

-

0.1 M Sodium Carbonate (Solution B): Dissolve 10.599 g of Na₂CO₃ in high-purity water and dilute to 1 L in a volumetric flask.

-

-

Mix the Solutions: To prepare 1 L of pH 10.0 buffer, mix approximately 730 mL of Solution B with 270 mL of Solution A.

-

pH Verification and Adjustment: Measure the pH of the mixed solution using a calibrated pH meter. Adjust the pH to 10.0 by adding small volumes of Solution A (to lower pH) or Solution B (to raise pH).

-

Storage: Store in a tightly sealed container to prevent the absorption of atmospheric CO₂, which can alter the pH.[14][15]

A direct mixing recipe for a pH 10.0 carbonate-bicarbonate buffer involves dissolving 1.05 g of sodium bicarbonate and 9.274 g of anhydrous sodium carbonate in 800 mL of water and then adjusting the final volume to 1 L.[15][16]

Protocol 3: Ammonia-Ammonium Chloride Buffer (pH 10.0)

The ammonia-ammonium chloride buffer system (pKa of NH₄⁺ is 9.25) is effective in the alkaline range.[10]

Materials:

-

Ammonium (B1175870) Chloride (NH₄Cl, MW: 53.49 g/mol )

-

Ammonium Hydroxide (NH₄OH, concentrated solution, ~28-30%)

-

High-purity water

-

Calibrated pH meter

-

Volumetric flasks and beakers

-

Fume hood

Procedure (to be performed in a fume hood):

-

Dissolve Ammonium Chloride: Dissolve 5.4 g of ammonium chloride in approximately 20 mL of high-purity water in a beaker.[17][18][19]

-

Add Ammonium Hydroxide: Carefully add 35 mL of concentrated ammonium hydroxide solution to the dissolved ammonium chloride.

-

Dilute to Final Volume: Transfer the solution to a 100 mL volumetric flask and dilute to the mark with high-purity water.

-

pH Verification: Thoroughly mix the solution and verify the pH using a calibrated pH meter. Adjust as necessary with small amounts of NH₄OH or HCl.

-

Storage: Store in a tightly sealed, chemically resistant container.

Buffer Capacity: A Critical Consideration

Buffer capacity is the measure of a buffer's resistance to pH change upon the addition of an acid or base.[1][2][3][5][6] It is determined by the concentrations of the buffer components. A higher concentration of the buffering agent results in a greater buffer capacity.[1][2] For most laboratory applications, a buffer concentration in the range of 10-100 mM is generally sufficient.

The following diagram illustrates the relationship between the concentrations of the buffer components and the resulting buffer capacity.

Caption: Buffer concentration and capacity.

Verification of pH: The Role of pH Meter Calibration

Accurate preparation of a this compound must be verified by precise pH measurement. This necessitates the proper calibration of the pH meter. For measurements in the alkaline range, a three-point calibration is recommended.[20][21][22]

Calibration Protocol:

-

Buffer Selection: Use standard buffer solutions of pH 4.01, 7.00, and 10.01.[21][22]

-

Electrode Rinsing: Rinse the pH electrode with deionized water and gently blot it dry before and after immersing it in each buffer solution.

-

Calibration Sequence:

-

Temperature Compensation: Ensure that the pH meter is compensating for the temperature of the buffer solutions, as pH is temperature-dependent.[21][24]

This meticulous calibration ensures the accuracy of the final pH measurement of your prepared this compound.

Conclusion

The successful preparation of a this compound is a fundamental yet critical procedure for a wide array of applications in research and drug development. A thorough understanding of the relationship between pKa and the desired pH, as embodied by the Henderson-Hasselbalch equation, is essential for selecting the appropriate buffering agent. By following detailed experimental protocols and ensuring the accuracy of pH measurements through proper calibration, researchers can confidently prepare stable and effective this compound solutions tailored to their specific needs.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Buffer Capacity & Calculations | ChemTalk [chemistrytalk.org]

- 3. ck12.org [ck12.org]

- 4. Khan Academy [khanacademy.org]

- 5. youtube.com [youtube.com]

- 6. Khan Academy [khanacademy.org]

- 7. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. Henderson-Hasselbalch Equation | ChemTalk [chemistrytalk.org]

- 10. Biological Buffer Reference Chart | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 11. Biological buffers pKa calculation [reachdevices.com]

- 12. carlroth.com [carlroth.com]

- 13. Glycine-Sodium Hydroxide Buffer (0.08 M, pH 10) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 14. Carbonate/Bicarbonate Buffer(CBB) Preparation and Protocol [diagnopal.ca]

- 15. Carbonate-Bicarbonate Buffer (pH 9.2 to 10.6) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 16. homework.study.com [homework.study.com]

- 17. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]

- 18. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]

- 19. drugfuture.com [drugfuture.com]

- 20. atlas-scientific.com [atlas-scientific.com]

- 21. news-medical.net [news-medical.net]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. How to Calibrate a pH Meter and What Solutions You Need - Sensorex Liquid Analysis Technology [sensorex.com]

- 24. How to calibrate a pH meter | Metrohm [metrohm.com]

The Critical Role of pH 10 Buffers in Enzymatic Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biochemical research and drug development, the precise control of experimental conditions is paramount. Among the various parameters, pH stands out as a critical factor governing the activity and stability of enzymes. This technical guide delves into the significance of utilizing pH 10 buffers in enzymatic reactions, with a particular focus on enzymes that exhibit optimal function in alkaline environments. Through a comprehensive review of scientific literature, this document provides quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and laboratory workflows.

The Influence of pH on Enzyme Function

Enzymes, being proteinaceous catalysts, possess a unique three-dimensional structure that is essential for their function. This conformation is maintained by a delicate balance of various interactions, including hydrogen bonds and ionic bonds between amino acid residues. The pH of the surrounding medium directly influences the ionization state of these amino acid side chains.[1][2] Alterations in pH can disrupt these bonds, leading to conformational changes that may impair or completely abolish the enzyme's catalytic activity.[3]

Every enzyme has a characteristic optimal pH at which it exhibits maximum activity.[4] For many enzymes, this optimal pH reflects the physiological environment in which they naturally function. However, a significant class of enzymes, notably alkaline phosphatases, demonstrates peak performance in alkaline conditions, specifically around pH 10.

Alkaline Phosphatase: A Paradigm of High pH Enzymatic Activity

Alkaline phosphatase (ALP) is a ubiquitous enzyme that catalyzes the hydrolysis of phosphate (B84403) monoesters at alkaline pH.[5] It plays a crucial role in various physiological processes, including bone mineralization, signal transduction, and detoxification.[6][7] The optimal pH for ALP activity is generally reported to be in the range of 8.0 to 10.0, with some studies indicating maximal activity at or above pH 10.[8][9]

The use of a pH 10 buffer is therefore essential when studying the kinetics and function of alkaline phosphatase and other enzymes with a high pH optimum. Common buffer systems employed to maintain a stable pH of 10 include carbonate-bicarbonate and diethanolamine (B148213) buffers.

Quantitative Analysis of Enzyme Activity at pH 10

The following table summarizes the activity of alkaline phosphatase at different pH values, demonstrating the importance of a high pH environment for its function.

| Enzyme Source | Substrate | pH | Relative Activity (%) | Buffer System | Reference |

| Human | p-Nitrophenyl Phosphate | 9.0 | Lower than at pH 10 | Not Specified | [9] |

| Human | p-Nitrophenyl Phosphate | 10.0 | 100 (Optimal) | Not Specified | [9] |

| Bovine Intestinal | p-Nitrophenyl Phosphate | 9.8 | Not Specified (Used for unit definition) | Diethanolamine | [8] |

| Calf Intestine | p-Nitrophenyl Phosphate | 10.35 | Not Specified (Used for unit definition) | 2-amino-2-methyl-1-propanol (AMP) | [10] |

Experimental Protocols

Preparation of pH 10 Carbonate-Bicarbonate Buffer (0.1 M)

A commonly used buffer for maintaining a pH of 10.0 is the carbonate-bicarbonate buffer.

Materials:

-

Sodium Carbonate (Na₂CO₃), anhydrous

-

Sodium Bicarbonate (NaHCO₃)

-

Distilled or deionized water

Procedure:

-

To prepare 1 liter of 0.1 M carbonate-bicarbonate buffer with a pH of 10.2 (the pKa of bicarbonate), dissolve 8.4 g of sodium bicarbonate and 10.6 g of sodium carbonate in approximately 800 mL of distilled water.

-

Adjust the pH to 10.0 using a pH meter by adding a strong acid (e.g., HCl) or a strong base (e.g., NaOH) as needed.

-

Bring the final volume to 1 liter with distilled water.

Alkaline Phosphatase Activity Assay at pH 10

This protocol describes a typical colorimetric assay for measuring alkaline phosphatase activity using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

-

pH 10.0 Carbonate-Bicarbonate Buffer (0.1 M)

-

p-Nitrophenyl Phosphate (pNPP) substrate solution (e.g., 10 mg/mL in pH 10.0 buffer)

-

Alkaline Phosphatase (enzyme sample)

-

Spectrophotometer

-

96-well microplate

-

Incubator set to 37°C

-

Stop solution (e.g., 3 M NaOH)

Procedure:

-

Add 50 µL of the enzyme sample to each well of a 96-well microplate.

-

Add 100 µL of the pNPP substrate solution to each well to initiate the reaction.

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

-

Stop the reaction by adding 50 µL of the stop solution to each well. The addition of NaOH also enhances the yellow color of the p-nitrophenol product.

-

Measure the absorbance of each well at 405 nm using a spectrophotometer.

-

The enzyme activity is proportional to the rate of p-nitrophenol production, which can be quantified by comparing the absorbance readings to a standard curve of known p-nitrophenol concentrations.

Visualization of a Biological Pathway and Experimental Workflow

Intestinal Alkaline Phosphatase in LPS Detoxification

Intestinal alkaline phosphatase (IAP) plays a critical role in the gut by detoxifying lipopolysaccharides (LPS), a component of the outer membrane of Gram-negative bacteria. This process, which occurs at the alkaline pH of the intestinal brush border, prevents the translocation of LPS into the bloodstream and the subsequent activation of inflammatory signaling pathways.

Experimental Workflow for Alkaline Phosphatase Assay

The following diagram illustrates the key steps in a typical colorimetric assay to determine alkaline phosphatase activity at pH 10.

Conclusion

The meticulous control of pH is a cornerstone of reliable and reproducible enzymatic research. For enzymes such as alkaline phosphatase, which exhibit optimal activity in alkaline conditions, the use of a this compound is not merely a suggestion but a necessity. This technical guide has provided a foundational understanding of the principles governing pH effects on enzyme kinetics, offered quantitative insights into the performance of alkaline phosphatase at high pH, and presented detailed protocols and visual workflows. By adhering to these principles and methodologies, researchers, scientists, and drug development professionals can ensure the accuracy and validity of their enzymatic assays, ultimately contributing to advancements in their respective fields.

References

- 1. Khan Academy [khanacademy.org]

- 2. Effect of pH on Enzyme Activity | Overview & Interaction - Lesson | Study.com [study.com]

- 3. monash.edu [monash.edu]

- 4. Effects of pH | Worthington Biochemical [worthington-biochem.com]

- 5. Alkaline Phosphatase: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are Alkaline phosphatase modulators and how do they work? [synapse.patsnap.com]

- 7. Alkaline Phosphatase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 碱性磷酸酶 [sigmaaldrich.com]

- 9. Item - pH9 vs pH10: Battle of the Bases for Alkaline Phosphatase - Carnegie Mellon University - Figshare [kilthub.cmu.edu]

- 10. cellsciences.com [cellsciences.com]

Core Principles of Alkaline Buffer Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental properties of alkaline buffer solutions. Alkaline buffers are critical in a vast array of scientific and pharmaceutical applications, from enzymatic assays and cell culture to drug formulation and chemical synthesis. Understanding their core principles is paramount for achieving reproducible and reliable experimental outcomes.

Introduction to Alkaline Buffer Solutions

An alkaline buffer solution is an aqueous solution that resists changes in pH upon the addition of small amounts of an acid or a base.[1] These solutions have a pH greater than 7 and are essential for maintaining a stable alkaline environment.[2][3] Their ability to maintain a constant pH is crucial in many biological and chemical systems where specific pH conditions are required for optimal function and stability.

Composition and Mechanism of Action

Alkaline buffer solutions are typically composed of a weak base and its conjugate acid, often in the form of a salt.[4][5][6] A common example is a mixture of ammonia (B1221849) (NH₃), a weak base, and ammonium (B1175870) chloride (NH₄Cl), which provides the conjugate acid (NH₄⁺).[2][7]

The buffering mechanism relies on the equilibrium between the weak base and its conjugate acid. Using the ammonia-ammonium chloride example, the equilibrium can be represented as:

NH₃(aq) + H₂O(l) ⇌ NH₄⁺(aq) + OH⁻(aq)

-

Addition of a Strong Acid (e.g., HCl): When a strong acid is added, the hydrogen ions (H⁺) are neutralized by the weak base (NH₃) in the buffer, shifting the equilibrium to the left to form the conjugate acid (NH₄⁺). This consumption of H⁺ ions prevents a significant decrease in the solution's pH.[6]

-

Addition of a Strong Base (e.g., NaOH): When a strong base is added, the hydroxide (B78521) ions (OH⁻) are neutralized by the conjugate acid (NH₄⁺) in the buffer, shifting the equilibrium to the right to form the weak base (NH₃) and water. This reaction consumes the added OH⁻ ions, thus preventing a significant increase in the solution's pH.[2]

The following diagram illustrates the equilibrium of a generic alkaline buffer solution.

Quantitative Properties of Alkaline Buffers

The Henderson-Hasselbalch Equation

The pH of an alkaline buffer solution can be calculated using the Henderson-Hasselbalch equation.[8][9] For a buffer composed of a weak base (B) and its conjugate acid (BH⁺), the equation is expressed as:

pOH = pKₑ + log₁₀([BH⁺]/[B])

Where:

-

pOH is the negative logarithm of the hydroxide ion concentration.

-

pKₑ is the negative logarithm of the base dissociation constant (Kₑ) of the weak base.

-

[BH⁺] is the molar concentration of the conjugate acid.

-

[B] is the molar concentration of the weak base.

Since pH + pOH = 14, the equation can be adapted to solve for pH.

Buffer Capacity

Buffer capacity (β) is a measure of a buffer solution's resistance to pH change upon the addition of an acid or base.[10] It is defined as the moles of a strong acid or strong base required to change the pH of one liter of the buffer solution by one unit.[10] The buffer capacity is influenced by the total concentration of the buffer components and the ratio of the conjugate acid to the weak base.[10] A buffer is most effective when the concentrations of the weak base and its conjugate acid are equal, which occurs when the pH of the solution is equal to the pKₐ of the conjugate acid (or the pOH is equal to the pKₑ of the weak base).[11]

pKₑ Values of Common Weak Bases

The choice of a weak base is critical for preparing a buffer with a specific pH range. The following table summarizes the pKₑ values for several common weak bases used in alkaline buffer preparations.

| Weak Base | Chemical Formula | pKₑ (at 25°C) | Effective pH Range |

| Ammonia | NH₃ | 4.75 | 8.25 - 10.25 |

| Tris | (HOCH₂)₃CNH₂ | 5.9 | 7.1 - 9.1 |

| Piperidine | C₅H₁₁N | 2.88 | 10.12 - 12.12 |

| Guanidine | CH₅N₃ | 0.4 | 12.6 - 14.0 |

Note: The effective pH range is generally considered to be pKₐ ± 1 of the conjugate acid.[12]

Factors Affecting Buffer pH

Several factors can influence the pH of an alkaline buffer solution:[13]

-

Temperature: The dissociation constant (Kₑ) of a weak base is temperature-dependent, which in turn affects the pKₑ and the pH of the buffer.[13] For basic buffers, the magnitude of pH change with temperature is generally more significant than for acidic buffers.[13]

-

Ionic Strength: The addition of neutral salts can alter the ionic strength of the solution, which affects the activity coefficients of the ions and can lead to a change in pH.[13]

-

Concentration: While the pH of a buffer is primarily determined by the pKₑ and the ratio of the components, dilution can affect the ionic strength and slightly alter the pH.[14] Dilution also decreases the buffer capacity.[14]

Experimental Protocol: Determination of Buffer Capacity

This section outlines a detailed methodology for the experimental determination of the buffer capacity of an alkaline buffer solution.

Objective: To determine the buffer capacity of a prepared alkaline buffer solution by titration with a strong acid and a strong base.

Materials:

-

Prepared alkaline buffer solution (e.g., 0.1 M Ammonia/Ammonium Chloride)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

pH meter, calibrated

-

Magnetic stirrer and stir bar

-

Burettes (2), 50 mL

-

Beakers, 250 mL

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Buffer Sample: Pipette 100 mL of the prepared alkaline buffer solution into a 250 mL beaker.

-

Initial pH Measurement: Place the beaker on a magnetic stirrer, add a stir bar, and immerse a calibrated pH electrode into the solution. Record the initial pH.

-

Titration with Strong Acid:

-

Fill a burette with the standardized 0.1 M HCl solution.

-

Add the HCl in small increments (e.g., 0.5 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of HCl added.

-

Continue the titration until the pH has dropped by approximately 2 units from the initial pH.

-

-

Titration with Strong Base:

-

Rinse the beaker and pH electrode thoroughly.

-

Pipette another 100 mL of the original alkaline buffer solution into the beaker.

-

Fill a second burette with the standardized 0.1 M NaOH solution.

-

Repeat the titration process as in step 3, this time adding NaOH and recording the pH increase until the pH has risen by approximately 2 units from the initial pH.

-

-

Data Analysis:

-

Plot a graph of pH versus the volume of added HCl and another graph of pH versus the volume of added NaOH.

-

Calculate the buffer capacity (β) for both the acidic and basic additions using the formula: β = (moles of added acid or base) / (change in pH * volume of buffer in L)

-

The following diagram illustrates the experimental workflow for determining buffer capacity.

Application in a pH-Dependent Signaling Pathway

Alkaline buffers are crucial for studying biological systems that are sensitive to pH changes. Consider a hypothetical signaling pathway where an enzyme's activity is optimal under slightly alkaline conditions. Maintaining a stable pH with an alkaline buffer is essential for elucidating the true kinetics and regulation of this pathway.

The diagram below illustrates a simplified signaling pathway where an enzyme, "Alkaline Phosphatase X," is activated under alkaline conditions, leading to a cellular response. The use of an alkaline buffer ensures that the observed effects are due to the signaling cascade and not pH fluctuations.

References

- 1. What is pH Buffer Solution? - Sentek Limited [sentek.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scienceinfo.com [scienceinfo.com]

- 4. Notes on Alkaline Buffer Solution [unacademy.com]

- 5. byjus.com [byjus.com]

- 6. westlab.com [westlab.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. byjus.com [byjus.com]

- 9. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 10. Khan Academy [khanacademy.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Buffer solution - Wikipedia [en.wikipedia.org]

- 13. pH calculations and more in fundamentals of pharmaceutics. : Factors affecting pH of buffer solutions [phcalculator.blogspot.com]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to the Glycine-Sodium Hydroxide Buffer System for pH 10

For Researchers, Scientists, and Drug Development Professionals

The glycine-sodium hydroxide (B78521) (Glycine-NaOH) buffer system is a versatile and widely utilized alkaline buffer in various scientific and pharmaceutical applications. Its ability to maintain a stable pH in the alkaline range, particularly around pH 10, makes it an indispensable tool in protein chemistry, enzyme kinetics, and drug formulation. This technical guide provides a comprehensive overview of the Glycine-NaOH buffer system, including its theoretical underpinnings, detailed preparation protocols, and critical considerations for its application in research and development.

Core Principles of the Glycine-NaOH Buffer System

The buffering capacity of the Glycine-NaOH system is centered around the second dissociation constant (pKa₂) of glycine (B1666218), which is approximately 9.6 to 9.8.[1][2] Glycine is an amino acid with two ionizable groups: a carboxyl group (pKa₁) and an amino group (pKa₂).[3] In solution, glycine exists as a zwitterion at its isoelectric point. To prepare a buffer in the alkaline range, a strong base, typically sodium hydroxide (NaOH), is added to a solution of glycine. The NaOH deprotonates the amino group of glycine, creating a conjugate acid-base pair that resists changes in pH.

The Henderson-Hasselbalch equation is fundamental to understanding and preparing this buffer system[3]:

pH = pKa₂ + log₁₀([Glycine⁻] / [Glycine⁰])

Where:

-

pH is the desired pH of the buffer.

-

pKa₂ is the second dissociation constant of glycine.

-

[Glycine⁻] is the concentration of the conjugate base (glycinate).

-

[Glycine⁰] is the concentration of the weak acid (zwitterionic glycine).

By adjusting the ratio of the conjugate base to the weak acid through the addition of NaOH, a stable buffer at the desired alkaline pH can be achieved.

Quantitative Data for Buffer Preparation

For reproducible and accurate experimental results, precise preparation of the Glycine-NaOH buffer is crucial. The following tables summarize the required components for preparing various concentrations of this buffer system at or near pH 10.

Table 1: Preparation of 1 L of 0.1 M Glycine-NaOH Buffer

| Target pH | Volume of 0.1 M Glycine (mL) | Volume of 0.1 M NaOH (mL) | Final Volume (mL) |

| 9.4 | 50 | 16.8 | 200 (diluted) |

| 9.8 | 50 | 27.2 | 200 (diluted) |

| 10.0 | 50 | 32.0 | 200 (diluted) |

| 10.4 | 50 | 38.6 | 200 (diluted) |

| 10.6 | 50 | 45.5 | 200 (diluted) |

Data adapted from protocols.io.[4]

Table 2: Preparation of Glycine-NaOH Buffers of Varying Molarity

| Final Molarity | Glycine (g/L) | Sodium Hydroxide (g/L) | Target pH |

| 0.08 M | 6.01 | 2.05 | 10 |

| 0.4 M | 30.03 | 12.35 | 10.4 |

Data adapted from AAT Bioquest and a research gate discussion.[1][5]

Experimental Protocols

This section provides detailed methodologies for the preparation of a Glycine-NaOH buffer and its application in an enzyme assay.

Preparation of 1 L of 0.1 M Glycine-NaOH Buffer (pH 10.0)

This protocol is based on the principle of titrating a stock solution of glycine with a stock solution of sodium hydroxide.

Materials:

-

Glycine (MW: 75.07 g/mol )

-

Sodium Hydroxide (NaOH) (MW: 40.00 g/mol )

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flasks and graduated cylinders

Procedure:

-

Prepare a 0.1 M Glycine stock solution: Dissolve 7.507 g of glycine in approximately 800 mL of deionized water in a 1 L volumetric flask. Stir until fully dissolved and then bring the volume to 1 L with deionized water.

-

Prepare a 0.1 M Sodium Hydroxide stock solution: Dissolve 4.00 g of NaOH in approximately 800 mL of deionized water in a 1 L volumetric flask. Stir until fully dissolved and then bring the volume to 1 L with deionized water.

-

Prepare the buffer: In a beaker, combine 500 mL of the 0.1 M Glycine stock solution with 320 mL of the 0.1 M NaOH stock solution.[4]

-

Adjust the pH: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution. Monitor the pH and, if necessary, add small increments of the 0.1 M NaOH solution to reach a final pH of 10.0.

-

Final Volume Adjustment: Transfer the final buffer solution to a 1 L volumetric flask and add deionized water to bring the volume to the mark.

-

Storage: Store the buffer in a tightly sealed container at room temperature or refrigerated. For long-term storage, sterile filtration is recommended.[6]

Alkaline Phosphatase Activity Assay

The Glycine-NaOH buffer is commonly used in assays for enzymes that are active at alkaline pH, such as alkaline phosphatase.[7]

Materials:

-

100 mM Glycine-NaOH buffer, pH 10.4, containing 1 mM MgCl₂[7]

-

p-Nitrophenyl Phosphate (pNPP) substrate solution[7]

-

Alkaline phosphatase enzyme solution

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture: In a cuvette, combine 0.5 mL of the Glycine-NaOH buffer and 0.5 mL of the pNPP substrate solution.[7]

-

Equilibrate: Incubate the cuvette at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction: Add 0.1 mL of the alkaline phosphatase enzyme solution to the cuvette and mix gently.[7]

-

Monitor absorbance: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 410 nm over time. The rate of increase in absorbance is proportional to the enzyme activity.

-

Blank measurement: Prepare a blank by substituting the enzyme solution with deionized water to account for any non-enzymatic hydrolysis of the substrate.

Mandatory Visualizations

Logical Relationship of Buffer Components

Caption: Relationship between components of the Glycine-NaOH buffer.

Experimental Workflow for Alkaline Phosphatase Assay

Caption: Workflow for an alkaline phosphatase enzyme assay.

Applications in Research and Drug Development

The Glycine-NaOH buffer system is integral to a variety of applications within the life sciences and pharmaceutical industries.

-

Enzyme Assays: As demonstrated, this buffer is ideal for studying enzymes with optimal activity in alkaline conditions.[7][8]

-

Chromatography: Glycine-NaOH buffers are used as elution buffers in affinity chromatography to dissociate bound proteins from the column matrix.[9][10]

-

Electrophoresis: This buffer system can be employed in capillary electrophoresis to maintain a stable pH, which is crucial for the separation of molecules based on their charge-to-mass ratio.[11][12]

-

Drug Formulation: In the development of biopharmaceuticals, maintaining a stable pH is critical for the stability and efficacy of protein-based drugs. Glycine is also used as a bulking agent in lyophilized formulations.[2]

-

Protein Crystallization: The pH of the solution is a critical parameter in protein crystallization, and Glycine-NaOH can be used to screen for optimal crystallization conditions in the alkaline range.[13]

Considerations and Best Practices

For optimal performance and reproducibility, several factors should be considered when working with the Glycine-NaOH buffer system.

-

Purity of Reagents: Use high-purity glycine and analytical grade sodium hydroxide to avoid contamination that could interfere with experimental results.

-

Temperature Effects: The pKa of glycine is temperature-dependent. Therefore, it is advisable to adjust the final pH of the buffer at the temperature at which it will be used.[14]

-

Ionic Strength: The ionic strength of the buffer can affect protein solubility and enzyme activity. Adjusting the concentration of the buffer components may be necessary for specific applications.

-

Potential for Interference: Glycine, being a primary amine, can potentially react with other components in a sample, such as aldehydes. This should be considered when designing experiments.

-

Stability and Storage: Glycine-NaOH buffers are generally stable at room temperature. However, for long-term storage, refrigeration and sterile filtration are recommended to prevent microbial growth.[6][14] Over time, solutions of glycine may slowly turn yellow, a process that can be slowed by storing the solution in the dark.[2]

-

Quality Control: Regularly verify the pH of the buffer, especially after prolonged storage. For GMP applications, more extensive quality control, including tests for bioburden and endotoxin (B1171834) levels, may be required.

By adhering to these guidelines and understanding the fundamental principles of the Glycine-NaOH buffer system, researchers and drug development professionals can effectively utilize this valuable tool to ensure the accuracy, reproducibility, and success of their scientific endeavors.

References

- 1. Glycine-Sodium Hydroxide Buffer (0.08 M, pH 10) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 2. biocompare.com [biocompare.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Glycine-Sodium Hydroxide Buffer [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. codowchem.com [codowchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. agrisera.com [agrisera.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. usp.org [usp.org]

- 12. hugendubel.info [hugendubel.info]

- 13. hamptonresearch.com [hamptonresearch.com]

- 14. mtc-usa.com [mtc-usa.com]

The Critical Role of pH 10 Buffers in Advancing Laboratory Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of laboratory experimentation, precise control over reaction conditions is paramount to achieving reproducible and reliable results. Among the various parameters, pH stands out as a critical factor influencing a vast array of biological and chemical processes. While physiological pH is often the focus, alkaline conditions, specifically those maintained by a pH 10 buffer, are indispensable for a multitude of specialized applications in research, diagnostics, and drug development. This technical guide provides an in-depth exploration of the core applications of pH 10 buffers, complete with detailed experimental protocols, quantitative data, and logical workflows to empower researchers in their experimental design and execution.

Core Applications of pH 10 Buffers

Buffers with a pH of 10 are instrumental in various laboratory techniques, primarily due to their ability to maintain a stable alkaline environment. This property is crucial for optimizing enzyme activity, facilitating specific chemical reactions, and ensuring the stability of certain molecules. The most common applications are found in immunoassays, enzyme kinetics, protein analysis, and bioconjugation.

Two of the most frequently utilized buffer systems for preparing a pH 10 solution are the Carbonate-Bicarbonate buffer and the Glycine-NaOH buffer . The choice between them depends on the specific requirements of the experiment, such as ionic strength and potential interactions with the molecules of interest.

Key Applications at a Glance:

| Application | Specific Technique | Role of this compound |

| Immunoassays | Enzyme-Linked Immunosorbent Assay (ELISA) | Coating of antigens or antibodies to microplate wells.[1][2][3][4] |

| Enzyme Assays | Alkaline Phosphatase (ALP) Assays | Provides the optimal pH for maximal enzyme activity.[5][6][7][8] |

| Protein Analysis | Capillary Electrophoresis (CE) | Influences the electrophoretic mobility and separation of proteins and other molecules.[9][10][11] |

| Bioconjugation | Amine-reactive crosslinking (e.g., NHS esters) | Facilitates the reaction between primary amines and reactive esters for labeling or crosslinking.[12][13][14] |

| Nucleic Acid Analysis | Certain DNA/RNA manipulations | Can be used in specific protocols for denaturation or hybridization. |

| Chemical Synthesis | Various organic reactions | Provides a basic environment to catalyze specific reactions or deprotonate functional groups. |

Quantitative Data: Enzymes with Optimal Activity at Alkaline pH

Many enzymes exhibit maximal activity in alkaline conditions. A this compound is therefore essential for studying the kinetics and function of these enzymes. The following table summarizes some key enzymes that are optimally active at or around pH 10.

| Enzyme | EC Number | Source | Optimal pH | Substrate(s) |

| Alkaline Phosphatase (ALP) | 3.1.3.1 | Bone, Liver, Intestine | 9.6 - 10.5 | p-Nitrophenyl phosphate (B84403) (pNPP), Phenylphosphate |

| Lipase (Pancreatic) | 3.1.1.3 | Pancreas | ~8.0 - 9.0 | Triglycerides |

| Trypsin | 3.4.21.4 | Pancreas | 7.8 - 8.7 | Proteins and peptides at the C-terminus of Lys or Arg |

| Arginase | 3.5.3.1 | Liver | ~9.5 - 10.0 | L-Arginine |

Note: The optimal pH can vary depending on the specific isozyme, substrate, and reaction conditions.[15][16][17]

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA): Antigen Coating

This protocol outlines the use of a carbonate-bicarbonate buffer (pH 9.6, a commonly used alkaline buffer in this application) for coating an antigen onto a 96-well microplate.

Materials:

-

Carbonate-Bicarbonate Buffer (100 mM, pH 9.6)

-

Antigen solution

-

96-well polystyrene microplate

-

Phosphate-Buffered Saline (PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

-

Antigen Dilution: Dilute the antigen to a final concentration of 1-10 µg/mL in the Carbonate-Bicarbonate Buffer.[3][4]

-

Coating: Add 100 µL of the diluted antigen solution to each well of the microplate.

-

Incubation: Cover the plate and incubate overnight at 4°C or for 2 hours at 37°C.[1]

-

Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.

-

Blocking: Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites.

-

Incubation: Incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer. The plate is now ready for the subsequent steps of the ELISA protocol (e.g., addition of primary antibody).

Alkaline Phosphatase (ALP) Activity Assay

This protocol describes a colorimetric assay for measuring ALP activity using a glycine-NaOH buffer at pH 10.4.

Materials:

-

Glycine-NaOH Buffer (100 mM, pH 10.4, containing 1 mM MgCl₂)

-

p-Nitrophenyl Phosphate (pNPP) solution (15.2 mM)

-

Alkaline Phosphatase enzyme solution (or sample containing ALP)

-